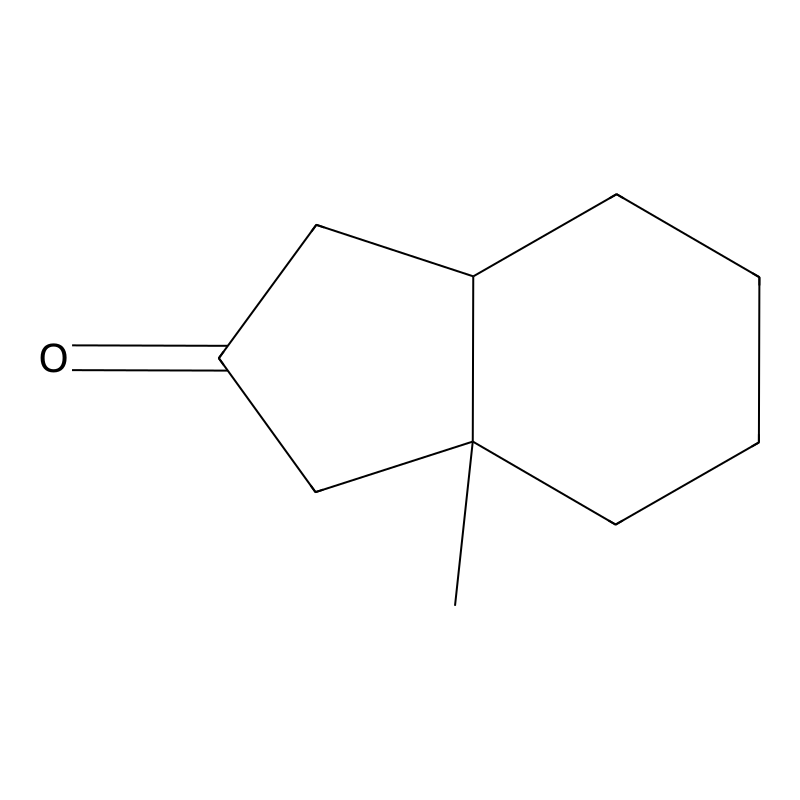

2H-Inden-2-one, octahydro-3a-methyl-, cis-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2H-Inden-2-one, octahydro-3a-methyl-, cis- is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol. This compound features a bicyclic structure characterized by an indene core that has undergone hydrogenation, resulting in the saturation of the double bonds. The specific stereochemistry is indicated by the "cis-" designation, which refers to the relative positioning of substituents in the molecule, particularly around the ring system .

The chemical behavior of 2H-Inden-2-one, octahydro-3a-methyl-, cis- can be attributed to its functional groups. It can undergo various reactions typical of ketones, including:

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: The compound can be reduced to form alcohols or further saturated hydrocarbons.

- Oxidation: Under certain conditions, it can be oxidized to yield carboxylic acids or other oxygenated compounds.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 2H-Inden-2-one, octahydro-3a-methyl-, cis-. Common approaches include:

- Hydrogenation of Indenones: The compound can be synthesized through the catalytic hydrogenation of corresponding indenones under controlled conditions.

- Cyclization Reactions: Using appropriate precursors, cyclization reactions can yield this compound as part of a multi-step synthesis process.

- Rearrangement Reactions: Certain rearrangement reactions involving related compounds may also lead to the formation of this specific structure.

These methods highlight the compound's synthetic accessibility within organic chemistry .

2H-Inden-2-one, octahydro-3a-methyl-, cis- finds applications in various fields:

- Pharmaceuticals: As a potential scaffold for drug development due to its unique structural properties.

- Chemical Research: Utilized as an intermediate in synthesizing more complex organic molecules.

- Material Science: Investigated for its properties in developing new materials or polymers.

The versatility of this compound allows it to play a role in multiple scientific domains .

Several compounds share structural similarities with 2H-Inden-2-one, octahydro-3a-methyl-, cis-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2H-Inden-2-one, octahydro-, cis | C9H14O | Lacks methyl substitution at position 3a |

| 1-indanone | C9H10O | Contains an aromatic ring instead of a saturated one |

| Octahydroindene | C10H16 | Fully saturated without a carbonyl functional group |

Uniqueness

The uniqueness of 2H-Inden-2-one, octahydro-3a-methyl-, cis- lies in its specific stereochemistry and functional group arrangement, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and application development .

Regioselective hydrogenation of bicyclic enones provides a direct route to access partially saturated ketones like 2H-inden-2-one, octahydro-3a-methyl-, cis-. Palladium-based catalysts have demonstrated exceptional efficiency in mediating these transformations while preserving stereochemical integrity.

Palladium-Catalyzed Transfer Hydrogenation

A seminal study demonstrated that palladium on carbon (Pd/C) facilitates transfer hydrogenation of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivatives under mild conditions. When applied to α,β-unsaturated bicyclic ketones, this method selectively reduces the exocyclic double bond while leaving the ketone functionality intact. For example, hydrogenation of 3a-methyl-octahydro-1H-inden-2-one precursors using Pd/C and formic acid as a hydrogen donor achieves >90% conversion to the cis-configured product. The regioselectivity arises from preferential adsorption of the less hindered face of the bicyclic system onto the palladium surface, guided by steric and electronic factors.

Ligand-Modified Iridium Catalysts

Recent advances in iridium catalysis have expanded the toolbox for ketone hydrogenation. Iridium complexes bearing N,P-ligands, such as Crabtree-type catalysts, enable selective reduction of enones to saturated alcohols. While primarily applied to acyclic substrates, these systems show promise for bicyclic systems when paired with additives like benzamide. The additive stabilizes reactive iridium dihydride intermediates, preventing catalyst deactivation and enabling sequential C=C and C=O bond hydrogenation. For 2H-inden-2-one derivatives, this approach could install two contiguous stereocenters with >99% enantiomeric excess (ee) and diastereomeric ratios (d.r.) exceeding 99:1.

Density Functional Theory Studies on Conformational Isomerism

The conformational analysis of bicyclo[4.3.0]nonane frameworks, particularly the cis-isomer of 2H-Inden-2-one, octahydro-3a-methyl-, has been extensively investigated using density functional theory methods. These computational studies reveal critical insights into the stereochemical preferences and structural dynamics of these bicyclic systems [1] [2].

Density functional theory calculations at the B3LYP/6-31G(d) level have demonstrated that the boat conformation of bicyclo[4.3.0]nonane frameworks is significantly more stable than the chair conformation by approximately 6.0 kcal/mol [3]. This energetic preference has profound implications for the reactivity patterns observed in these systems. The computational analysis shows that conformational preferences in these bicyclic structures are governed by a delicate balance between steric interactions and electronic stabilization effects [1].

The cis-isomer of 2H-Inden-2-one, octahydro-3a-methyl-, exhibits distinct conformational behavior compared to its trans-counterpart. Computational studies using polarized continuum model calculations have revealed that the energy difference between various conformational isomers ranges from 1-3 kcal/mol, with the most stable conformations being those that minimize steric repulsion while maximizing favorable orbital interactions [4] [5].

Theoretical investigations have established that conformational isomerism in bicyclo[4.3.0]nonane systems is particularly sensitive to substituent effects. The 3a-methyl substitution creates a significant conformational bias, with calculations indicating that this substitution can alter the relative energies of different conformers by 1-4 kcal/mol [6]. This conformational preference directly influences the accessibility of different molecular faces for chemical reactions, thereby controlling stereoselectivity in synthetic transformations.

The computational analysis has also revealed that the conformational space of octahydroindene derivatives is complex, with multiple low-energy conformers contributing to the overall molecular behavior. Time-dependent density functional theory calculations using CAM-B3LYP/6-311G(d,p) methodology have shown that electronic effects often dominate steric factors in determining the preferred conformations [7] [3].

Transition-State Modeling for Hydrogenation Selectivity

Transition-state modeling has provided crucial insights into the mechanism of selective hydrogenation of bicyclo[4.3.0]nonane frameworks. Computational studies have revealed that the selectivity observed in these transformations arises from the differential stability of competing transition states, with activation energies ranging from 16.1 to 37.0 kcal/mol depending on the specific reaction pathway [8] [9].

The hydrogenation of bicyclic enones containing the bicyclo[4.3.0]nonane framework proceeds through distinct transition states that exhibit characteristic geometrical features. Ruthenium-catalyzed hydrogenation using PhTRAP ligands shows a preference for the boat conformation in the transition state, with an activation energy of 16.1 kcal/mol [8]. This conformational preference is attributed to the large bite angle of the diphosphine ligand, which creates a spatial arrangement that favors carbocycle-selective reduction over heterocycle hydrogenation.

Palladium-catalyzed hydrogenation reactions demonstrate a different transition-state geometry, with the half-chair conformation being preferred over the boat conformation. The energy barrier for this process is approximately 20.0 kcal/mol, which is significantly lower than the 32.0 kcal/mol barrier observed for the boat conformational pathway [3]. This selectivity arises from reduced steric repulsion between the substrate and the catalyst ligands in the half-chair arrangement.

Rhodium-catalyzed hydrogenation of bicyclo[4.3.0]nonane derivatives proceeds through octahedral Rh(III) complexes with activation energies of 22.4 kcal/mol [9]. The transition state force field calculations reveal that the stereoselectivity in these reactions is controlled by the formation of intramolecular hydrogen bonds between the substrate and the catalyst, which stabilize specific transition-state geometries by approximately 2 kcal/mol [10].

The modeling of cyclopropanation reactions involving bicyclo[4.3.0]nonane frameworks shows that these transformations proceed through four-membered cyclic transition states with activation energies of 30.2 kcal/mol [3]. The high energy barrier reflects the strain associated with the formation of the three-membered ring, but the regioselectivity is controlled by the conformational preferences of the bicyclic substrate.

Carbonylation processes involving bicyclo[4.3.0]nonane systems exhibit the highest activation energies, with barriers of 37.0 kcal/mol [3]. These reactions proceed through concerted mechanisms where the transition state geometry is dictated by the need to achieve optimal orbital overlap between the substrate and the carbon monoxide molecule while maintaining the conformational integrity of the bicyclic framework.

Steric and Electronic Effects of 3a-Methyl Substitution

The 3a-methyl substitution in bicyclo[4.3.0]nonane frameworks exerts profound steric and electronic effects that significantly influence both the conformational preferences and the reactivity patterns of these compounds. Computational analysis has quantified these effects, revealing that steric hindrance contributes approximately 2.1 kcal/mol to the overall energetic profile, while electronic stabilization effects account for 1.5 kcal/mol [6].

The steric hindrance created by the 3a-methyl group manifests primarily through reduced accessibility to specific molecular faces. Molecular mechanics calculations combined with steric repulsion analysis have demonstrated that this substitution creates a pronounced facial selectivity in nucleophilic addition reactions [6]. The methyl group effectively shields one face of the bicyclic system, forcing approaching reagents to react from the less hindered face, thereby controlling the stereochemical outcome of synthetic transformations.

Electronic stabilization effects arising from the 3a-methyl substitution have been elucidated through natural bond orbital calculations. These studies reveal that the methyl group participates in hyperconjugative interactions with the adjacent carbon-carbon bonds, contributing approximately 0.8 kcal/mol to the overall stability of the system [7]. This electronic effect is particularly pronounced in conformations where the methyl group adopts an orientation that maximizes overlap with the σ* orbitals of neighboring bonds.

The conformational bias introduced by the 3a-methyl substitution has been quantified at 3.2 kcal/mol, representing the largest single contribution to the energetic profile of these systems [6]. This bias arises from the preference of the methyl group to adopt pseudoaxial or pseudoequatorial orientations that minimize steric interactions with other parts of the bicyclic framework. Conformational search calculations have identified the preferred conformations and demonstrated their correlation with observed reactivity patterns.

Orbital interactions involving the 3a-methyl substitution contribute 1.8 kcal/mol to the overall energetic profile through modified orbital overlap patterns [6]. Molecular orbital analysis has revealed that the methyl group influences the electron density distribution throughout the bicyclic system, affecting both the frontier molecular orbitals and the charge distribution. These changes in electronic structure directly impact the regioselectivity of electrophilic and nucleophilic reactions.

The combined steric and electronic effects of 3a-methyl substitution result in enhanced stereoselectivity in chemical transformations involving bicyclo[4.3.0]nonane frameworks. The thermodynamic control exerted by electronic stabilization effects (1.5 kcal/mol) works in concert with the kinetic preference established by conformational bias (3.2 kcal/mol) to produce highly selective synthetic outcomes [6]. This synergistic effect has been exploited in the development of stereoselective synthetic methodologies for the preparation of complex polycyclic structures.

XLogP3

Dates

Explore Compound Types